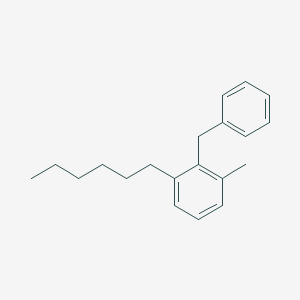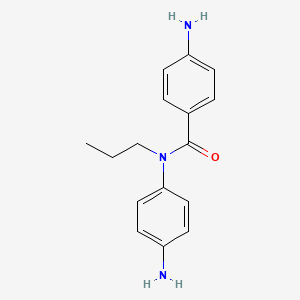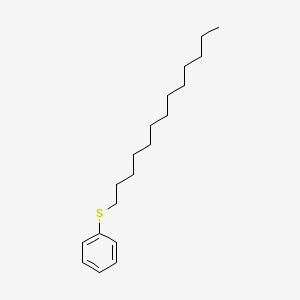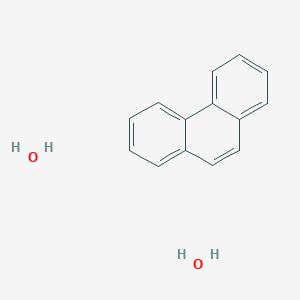
2H-Pyran-2-one, 4-ethoxy-5,6-dihydro-6-methyl-6-(4-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-2-one, 4-ethoxy-5,6-dihydro-6-methyl-6-(4-nitrophenyl)- is a heterocyclic compound with a complex structure. It belongs to the class of pyranones, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
The synthesis of 2H-Pyran-2-one, 4-ethoxy-5,6-dihydro-6-methyl-6-(4-nitrophenyl)- involves several steps. One common method includes the reaction of 4-ethoxy-6-methyl-2H-pyran-2-one with a nitro-substituted benzaldehyde under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Analyse Des Réactions Chimiques
2H-Pyran-2-one, 4-ethoxy-5,6-dihydro-6-methyl-6-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group, resulting in the formation of 4-ethoxy-5,6-dihydro-6-methyl-6-(4-aminophenyl)-2H-pyran-2-one.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as thiols or amines, leading to the formation of various derivatives.
Applications De Recherche Scientifique
2H-Pyran-2-one, 4-ethoxy-5,6-dihydro-6-methyl-6-(4-nitrophenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents, making it a subject of interest in medicinal chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in drug development.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2H-Pyran-2-one, 4-ethoxy-5,6-dihydro-6-methyl-6-(4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, its derivatives are believed to induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
2H-Pyran-2-one, 4-ethoxy-5,6-dihydro-6-methyl-6-(4-nitrophenyl)- can be compared with other similar compounds such as:
5,6-Dihydro-2H-pyran-2-one: This compound shares a similar pyranone structure but lacks the ethoxy and nitrophenyl substituents, resulting in different chemical properties and applications.
4-Methoxy-6-methyl-2H-pyran-2-one:
4-Hydroxy-6-methyl-2H-pyran-2-one: The presence of a hydroxy group instead of an ethoxy group significantly alters its chemical behavior and applications.
Propriétés
Numéro CAS |
867152-94-1 |
|---|---|
Formule moléculaire |
C14H15NO5 |
Poids moléculaire |
277.27 g/mol |
Nom IUPAC |
4-ethoxy-2-methyl-2-(4-nitrophenyl)-3H-pyran-6-one |
InChI |
InChI=1S/C14H15NO5/c1-3-19-12-8-13(16)20-14(2,9-12)10-4-6-11(7-5-10)15(17)18/h4-8H,3,9H2,1-2H3 |
Clé InChI |
SPIZRSCKNQGSID-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=O)OC(C1)(C)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B14184791.png)

![9-chloro-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14184814.png)

![3-[(1-Methyl-1H-indol-3-yl)methyl]but-3-en-2-one](/img/structure/B14184834.png)
![N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14184841.png)


![5-{[3-(Trifluoromethyl)phenyl]methanesulfonyl}-1,2,4-thiadiazol-3-amine](/img/structure/B14184846.png)
